3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
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Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline moiety commonly exists in various natural compounds and is present in many compounds exhibiting a broad range of biological activities .
Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . This structure is likely to be a part of “N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-nitrobenzamide”, but the specific molecular structure of this compound is not found in the search results.Mechanism of Action
Properties
IUPAC Name |
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(2)22(20(25)15-7-5-8-17(11-15)23(26)27)12-16-10-14-6-3-4-9-18(14)21-19(16)24/h3-11,13H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFVKDTDCKEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319989 |
Source
|
Record name | 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674330-08-6 |
Source
|
Record name | 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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